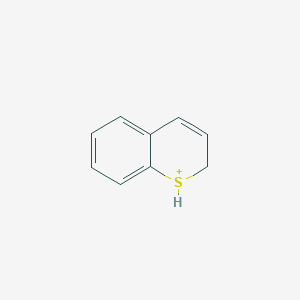

2H-1-Benzothiopyran-1-ium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

254-38-6 |

|---|---|

Molecular Formula |

C9H9S+ |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2H-thiochromen-1-ium |

InChI |

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2/p+1 |

InChI Key |

ONJRTQUWKRDCTA-UHFFFAOYSA-O |

Canonical SMILES |

C1C=CC2=CC=CC=C2[SH+]1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Character of the Cationic Ring

The cationic nature of the 2H-1-Benzothiopyran-1-ium ring primarily predisposes it to react with nucleophiles. However, the potential for electrophilic attack on the fused benzene (B151609) ring also warrants consideration, albeit with significant limitations.

The this compound cation is an electrophilic species, readily undergoing attack by nucleophiles. Theoretical and experimental studies on analogous thiopyrylium (B1249539) systems suggest that nucleophilic attack preferentially occurs at the α (C2) and γ (C4) positions relative to the sulfur heteroatom. This preference is attributed to the significant positive charge density localized at these carbon atoms due to resonance stabilization.

The reaction of the related 2,4,6-trisubstituted pyrylium (B1242799) salts with nucleophiles typically favors attack at the α-position. masterorganicchemistry.com In the case of thiopyrylium cations, which are less reactive than their pyrylium counterparts due to the higher polarizability of sulfur, both C2 and C4 are viable sites for nucleophilic addition. masterorganicchemistry.com For instance, the reaction of thiopyrylium salts with water can lead to a mixture of 2-hydroxythiopyran and 4-hydroxythiopyran, indicating competitive attack at both positions. masterorganicchemistry.com The specific regioselectivity of nucleophilic attack on the this compound cation itself can be influenced by the nature of the nucleophile and the substitution pattern on the ring.

Table 1: Regioselectivity of Nucleophilic Attack on Thiopyrylium Analogs

| Nucleophile | Preferred Position of Attack | Product Type |

| Water | C2 and C4 | 2-Hydroxythiopyran and 4-Hydroxythiopyran |

| Amines | C2 | Ring-opened products or pyridinium (B92312) salts |

| Cyanide | C2 | α-Pyran derivatives |

This table is illustrative and based on the reactivity of general thiopyrylium and pyrylium salts, which serve as models for the this compound cation.

Reactivity of Substituents on the Cationic Ring

Substituents on the this compound ring, particularly alkyl groups at the reactive C2 and C4 positions, exhibit their own characteristic reactivity, most notably in condensation reactions.

Alkyl groups, especially methyl and methylene (B1212753) groups, located at the C2 and C4 positions of the this compound cation display significant C-H acidity. The positive charge on the heterocyclic ring strongly stabilizes the conjugate base (a neutral, ylidic species) formed upon deprotonation. This enhanced acidity allows these alkyl groups to readily participate in condensation reactions with various electrophiles, most commonly aldehydes and ketones.

For example, a 2-methyl-2H-1-benzothiopyran-1-ium salt can be deprotonated by a mild base to form a reactive methylene base. This intermediate can then react with an aromatic aldehyde in a Knoevenagel-type condensation to yield a styryl derivative. These condensation reactions are of synthetic importance as they allow for the elaboration of the heterocyclic system and the synthesis of various dyes and functional materials.

Table 2: Representative Condensation Reactions of Alkyl-Substituted Heterocycles

| Alkyl-Substituted Cation | Electrophile | Product Type |

| 2-Methyl-2H-1-benzothiopyran-1-ium | Aromatic Aldehyde | 2-Styryl-2H-1-benzothiopyran-1-ium |

| 4-Methyl-2H-1-benzothiopyran-1-ium | Ketone | 4-(2-Alkenyl)-2H-1-benzothiopyran-1-ium |

This table illustrates the general type of condensation reactions expected for alkyl-substituted this compound cations based on the known reactivity of similar heterocyclic systems.

Complex Reaction Pathways and Mechanisms

Beyond simple addition and substitution reactions, the this compound cation can engage in more complex transformations, particularly under acidic conditions.

In certain acidic environments, this compound salts may undergo disproportionation reactions. This process involves the simultaneous oxidation and reduction of the cation. While specific studies on the disproportionation of this compound are not extensively documented, the general principle involves the transfer of a hydride ion or its equivalent between two cation molecules. One molecule is reduced to a neutral 2H-1-benzothiopyran or a related species, while the other is oxidized, potentially leading to the formation of a dication or undergoing subsequent reactions. The exact nature of the products and the mechanism of disproportionation are highly dependent on the specific reaction conditions, including the acid concentration and the presence of other reagents.

Role in Cycloaddition Reactions, including Hetero-Diels-Alder Reactions

2H-thiopyran derivatives, the uncharged precursors to this compound, are known to participate in cycloaddition reactions, including the hetero-Diels-Alder (HDA) reaction, which is a powerful tool for constructing six-membered heterocyclic rings. rsc.orgillinois.edu The reactivity of these compounds is influenced by the substituents on the thiopyran ring. researchgate.net For instance, 2H-thiopyrans bearing electron-donating groups exhibit enhanced reactivity as dienes in Diels-Alder reactions. researchgate.net The approximate order of reactivity is 4,6-disubstituted > 5-substituted > 4-substituted, and 3,5-disubstituted > 3-substituted, generally yielding endo adducts with reactive dienophiles. researchgate.net

Lewis acid catalysis can significantly influence the stereochemical outcome of these reactions. illinois.eduresearchgate.net For example, Lewis acid-mediated Diels-Alder reactions of 2H-thiopyrans with dienophiles like acrylate (B77674) and crotonate afford predominantly exo adducts in modest to good yields, especially with 4-substituted 2H-thiopyrans. researchgate.net Conversely, 5-substituted 2H-thiopyrans show high endo selectivity under these conditions. researchgate.net The use of "wet" diethylaluminum chloride as a promoter has been observed to produce unusually high exo selectivity. researchgate.net

Density functional theory (DFT) studies have provided insights into the reactivity of related 2H-(thio)pyran-2-(thi)ones in inverse electron demand Diels-Alder reactions with strained alkynes. rsc.org These studies show that 2H-thiopyran-2-one reacts significantly faster than its oxygenated and thionated analogs due to a lower distortion energy. rsc.org This highlights the influence of the sulfur heteroatom on the electronic properties and reactivity of the pyran ring system.

Recent research has also explored the use of 2H-thiopyran derivatives in thio-Diels-Alder reactions. For instance, (R)-4,5-dibutyl-2H-thiopyran 1-oxide has been used as an effective trapping agent for thiophosgene, exhibiting excellent π-face selectivity. nih.gov

Carbanion-Induced Base-Catalyzed Ring-Transformation Reactions

A notable feature of pyran-based systems, including those related to the benzothiopyran scaffold, is their susceptibility to ring-transformation reactions initiated by carbanions under basic conditions. nih.govrsc.org This synthetic strategy provides a versatile, one-pot method for the synthesis of a variety of annulated and unsymmetrical biaryls and other heterocyclic systems. rsc.org

The general mechanism involves the reaction of a suitably functionalized 2H-pyran-2-one with a carbanion generated from a cyclic ketone or related compound. nih.govrsc.org This approach has been successfully employed to synthesize dihydro-1H-isothiochromenes, benzo[c]thiochromenes, and 2,3-dihydro-1-benzothiophenes. nih.govrsc.org The reaction proceeds through the initial attack of the carbanion on the pyran-2-one ring, leading to a ring-opening and subsequent recyclization to form the new heterocyclic system.

The following table summarizes the types of compounds that can be synthesized using this methodology, starting from a 6-aryl-3-carbomethoxy-4-methylthio-2H-pyran-2-one and various carbanion sources. nih.govrsc.org

| Carbanion Source | Product Type |

| Tetrahydrothiopyran-4-one | Dihydro-1H-isothiochromenes, Benzo[c]thiochromenes |

| Thiochroman-4-one (B147511) | Benzo[c]thiochromenes |

| Tetrahydrothiophene-3-one | 2,3-Dihydro-1-benzothiophenes |

| 4-Chromanone | 6H-Benzo[c]chromenes |

| Cycloalkanones | Annulated Unsymmetrical Biaryls |

| Benzosuberone | Dibenzo[a,c]cycloheptenes |

| Cyclohexanedione monoketal | 3,4-Dihydro-2(1H)-naphthones |

| 4-Piperidone | Tetrahydroisoquinolines |

This method's power lies in its ability to construct complex fused ring systems from relatively simple starting materials in a single synthetic operation.

Oxidative Carbon-Hydrogen Bond Functionalization in Sulfur Heterocycle Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving area in organic synthesis that offers a more efficient way to construct complex molecules without the need for pre-functionalized starting materials. researchgate.netillinois.edu This strategy is particularly relevant to the synthesis of sulfur heterocycles. While direct research on the oxidative C-H functionalization of the this compound cation itself is limited, the broader principles of this methodology are applicable to the synthesis of its precursors and related sulfur-containing heterocycles. mdpi.comnih.gov

Catalytic C-H bond functionalization reactions are increasingly being developed that are preparative, predictably selective, and general. illinois.edu These reactions often employ transition metal catalysts, such as those based on rhodium or copper, to activate and functionalize otherwise inert C-H bonds. mdpi.comnih.gov For instance, rhodium-catalyzed hydroacylation of alkylidenecyclopropanes with salicylaldehydes proceeds via an initial oxidative addition of the aldehydic C-H bond to the rhodium(I) catalyst. mdpi.com

In the context of sulfur heterocycles, these methods can be envisioned for the introduction of new functional groups onto the benzothiopyran core. The ability to selectively activate and functionalize specific C-H bonds would provide a powerful tool for the diversification of these structures, enabling the exploration of their structure-activity relationships for various applications. researchgate.net

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of unsaturated systems like the double bond present in the pyran ring of this compound. savemyexams.comsavemyexams.com The electron-rich nature of the C=C double bond makes it susceptible to attack by electrophiles. savemyexams.compages.dev The general mechanism involves the initial attack of the π electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. youtube.comlibretexts.org This carbocation is then attacked by a nucleophile to give the final addition product. libretexts.org

The regioselectivity of electrophilic addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. pages.dev

In the case of the this compound cation, the presence of the positively charged sulfur atom would significantly influence the electron distribution within the pyran ring, and thus the reactivity and regioselectivity of electrophilic addition reactions. The specific outcomes of such reactions would depend on the nature of the electrophile and the reaction conditions.

Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst). savemyexams.comsavemyexams.com

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the molecular structure and electronic environment of the 2H-1-Benzothiopyran-1-ium cation heavily relies on a suite of spectroscopic methods. Each technique provides unique and complementary information, contributing to a comprehensive understanding of this aromatic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For the this compound cation and its derivatives, both ¹H and ¹³C NMR provide critical data on the chemical environment of the constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of benzothiopyrylium salts reveals characteristic downfield shifts for the protons attached to the heterocyclic ring, a direct consequence of the positive charge and the aromatic nature of the ring system. For instance, in related dibenzo[b,e]thiopyrylium systems, the proton at the C10 position (analogous to H4 in the simpler system) exhibits a significant downfield shift to approximately δ 10.30 ppm, indicating a low electron density at this position. Protons on the benzo-fused ring typically appear as complex multiplets in the aromatic region, generally between δ 8.1 and 9.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the electron-deficient nature of the benzothiopyrylium ring. The carbon atoms within the heterocyclic ring, particularly those adjacent to the heteroatom, are significantly deshielded. In the case of dibenzo[b,e]thiopyrylium perchlorate (B79767), the C10 carbon resonates at a chemical shift of δ 162.01 ppm. The other quaternary and methine carbons of the aromatic system also show characteristic signals in the downfield region, providing a complete picture of the carbon framework.

Table 1: Representative NMR Data for Benzothiopyrylium Analogs

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 8.1 - 10.3 |

| ¹³C | 120 - 163 |

Note: Data is generalized from related dibenzo[b,e]thiopyrylium structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the this compound cation give rise to characteristic absorption bands in the UV-Vis spectrum. These spectra are sensitive to the electronic structure of the molecule and the nature of any substituents.

Benzothiopyrylium salts typically exhibit multiple absorption bands. For example, dibenzo[b,e]thiopyrylium perchlorate displays absorption maxima in the range of 241–506 nm. The presence of electron-donating substituents on the aromatic rings can cause a bathochromic (red) shift in the long-wavelength absorption maxima. Theoretical calculations, such as those using the Hückel and Pariser-Parr-Pople molecular orbital methods, have shown good correlation with the experimentally observed excitation energies.

Table 2: UV-Vis Absorption Maxima for a Representative Benzothiopyrylium Salt

| Solvent | λmax (nm) |

|---|---|

| Acetonitrile | 241, 285, 350, 506 |

Note: Data for dibenzo[b,e]thiopyrylium perchlorate.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups and the nature of the counter-ion in the salt.

In the IR spectra of benzothiopyrylium salts, characteristic absorption bands are observed for the aromatic C=C stretching vibrations, typically in the region of 1580–1585 cm⁻¹. A strong and broad absorption band around 1100 cm⁻¹ is a hallmark of the perchlorate anion (ClO₄⁻), which is a common counter-ion for these cationic species.

Table 3: Key IR Absorption Bands for a Benzothiopyrylium Perchlorate Salt

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1580 - 1585 | Aromatic C=C stretch |

| ~1100 | Perchlorate anion (ClO₄⁻) |

Mass Spectrometry (MS, HR-MS, EI)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For the this compound cation, mass spectrometry confirms the molecular weight of the cation and provides insights into its fragmentation pathways.

In electron ionization (EI) mass spectrometry, the molecular ion of the neutral precursor (2H-1-benzothiopyran) would be observed. The fragmentation of related benzothiophene (B83047) radical cations has been studied, revealing characteristic losses of sulfur-containing fragments. For the pre-formed this compound cation, techniques like electrospray ionization (ESI) would directly detect the cation at its corresponding m/z value. High-resolution mass spectrometry (HR-MS) allows for the precise determination of the elemental composition of the cation and its fragments.

Photoelectron Spectroscopy

While not as commonly reported for this specific cation, photoelectron spectroscopy could provide valuable information about the energies of the molecular orbitals. This technique involves measuring the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons, offering direct insight into the electronic structure and bonding.

X-ray Crystallographic Analysis for Solid-State Structures

The definitive three-dimensional arrangement of atoms in the this compound cation in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Theoretical and Computational Chemistry of Benzothiopyran 1 Ium Systems

Electronic Structure and Aromaticity Considerations

Canonical Resonance Structures and Cationic Charge Delocalization

The stability and reactivity of the 2H-1-Benzothiopyran-1-ium cation can be rationalized through its principal canonical resonance structures. The positive charge is not localized on the sulfur atom but is distributed across the ring system. The ground state of the ion is a hybrid of several resonance forms, with the most significant contributors placing the positive charge on the sulfur atom and at specific carbon atoms within the bicyclic structure. thieme-connect.de

These resonance structures illustrate that the positive charge is delocalized, with significant partial positive charges located at the C2 and C4 positions of the thiopyran ring, as well as at the C5 and C7 positions of the fused benzene (B151609) ring. This extensive delocalization contributes significantly to the aromatic stabilization of the cation. The chemical behavior of 1-benzothiopyrylium salts is effectively explained by these cationic resonance structures. thieme-connect.dethieme-connect.de

Comparative Stability Analysis with Isoelectronic Heterocycles (e.g., 1-Benzopyrylium Salts)

When compared to its isoelectronic oxygen analogue, the 1-benzopyrylium cation, the this compound cation exhibits greater thermodynamic stability. thieme-connect.dethieme-connect.de This enhanced stability can be attributed to several factors related to the differences between sulfur and oxygen.

First, sulfur is less electronegative than oxygen. Consequently, it can better accommodate a positive charge. Second, the larger size and more polarizable nature of sulfur's 3p orbitals, compared to oxygen's 2p orbitals, allow for more effective overlap and delocalization of the π-electrons throughout the ring system. This superior delocalization leads to a more stabilized cationic species. While the thermodynamic stability is greater, the chemical reactivity of both cations is broadly similar, though some differences in specific reactions are noted. thieme-connect.de

| Property | This compound | 1-Benzopyrylium | Reason for Difference |

|---|---|---|---|

| Heteroatom | Sulfur (S) | Oxygen (O) | - |

| Electronegativity | Lower (approx. 2.58) | Higher (approx. 3.44) | Sulfur better accommodates positive charge. |

| Atomic Size | Larger | Smaller | Sulfur's 3p orbitals allow for more effective π-electron delocalization. |

| Thermodynamic Stability | More Stable | Less Stable | Enhanced charge delocalization and lower electronegativity of sulfur. |

Quantum Chemical Calculations and Modeling

Quantum chemical methods offer a powerful lens through which to examine the electronic structure and predict the behavior of complex molecules like the this compound cation.

Application of Molecular Orbital Methods (e.g., Hückel Molecular Orbital Method)

The Hückel Molecular Orbital (HMO) method, though a simplified approach, provides valuable qualitative insights into the π-electron systems of conjugated and aromatic molecules. wikipedia.org The method considers only the π-electrons and is particularly suited for planar systems like the benzothiopyran-1-ium cation. mit.edulibretexts.org

To apply the HMO method to a heteroaromatic system containing sulfur, the standard parameters for carbon (α, the Coulomb integral, and β, the resonance integral) are modified. Empirical parameters are introduced for the heteroatom to account for its different electronegativity and the nature of the carbon-sulfur bond. These parameters are expressed in terms of the standard β value of a C-C aromatic bond:

Coulomb Integral for Sulfur (α_S): α_S = α + h_Sβ

Resonance Integral for C-S bond (β_CS): β_CS = k_CSβ

The values of h_S and k_CS are empirically derived. For a positively charged sulfur atom contributing one electron to the π-system, a value for h_S is typically around 2.0, reflecting its increased electronegativity due to the positive charge, while k_CS is typically in the range of 0.6-0.8.

By solving the secular determinant with these parameters, the HMO method can predict the energies of the π molecular orbitals and the distribution of π-electrons, reinforcing the concept of charge delocalization and aromatic stability. wikipedia.org

| Parameter | Description | Typical Value for S+ |

|---|---|---|

| hS | Modifies the Coulomb integral (α) for the heteroatom based on electronegativity. | ~2.0 |

| kCS | Modifies the resonance integral (β) for the bond between carbon and the heteroatom. | ~0.7 |

Prediction of Reactivity Patterns and Positional Selectivity

Theoretical calculations are instrumental in predicting the reactivity of the this compound cation. The delocalization of the positive charge, as shown by both resonance theory and molecular orbital calculations, results in several electron-deficient carbon atoms. These positions are prime targets for nucleophilic attack. thieme-connect.de

Computational models, by calculating the distribution of electrostatic potential and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO), can identify the most electrophilic sites. For the 1-benzothiopyrylium cation, these calculations consistently predict that the C2 and C4 positions are the most susceptible to attack by nucleophiles. thieme-connect.de This is in excellent agreement with the predictions from the canonical resonance structures, where these positions bear a significant partial positive charge. thieme-connect.de

| Position | Predicted Reactivity towards Nucleophiles | Justification |

|---|---|---|

| C2 | High | Major positive charge delocalization in resonance structures; High LUMO coefficient. |

| C4 | High | Major positive charge delocalization in resonance structures; High LUMO coefficient. |

| C5, C7 | Moderate | Some positive charge delocalization onto the fused benzene ring. |

| C3, C6, C8 | Low | Lower partial positive charge density. |

Theoretical Investigation of Molecular Switch Properties in Derivatives

The robust aromatic structure and tunable electronic properties of the benzothiopyran-1-ium core make it an attractive scaffold for the theoretical design of molecular switches. nih.gov Computational studies can explore how derivatives of this cation could function as switches, reversibly changing their properties in response to external stimuli like light (photochromism), pH (halochromism), or redox potential (electrochromism). rsc.org

Theoretical investigations, often using Density Functional Theory (DFT), can model the behavior of such systems. For example, a derivative could be designed where a nucleophilic group is tethered to the main structure. A change in pH could trigger an intramolecular reaction, converting the colored, planar benzothiopyran-1-ium system into a colorless, non-planar spiropyran-type structure. This structural change would drastically alter the molecule's absorption spectrum.

Computational modeling allows for the prediction of the properties of both states of the switch, including their relative stabilities, absorption wavelengths (color), and the energy barrier for switching between them. This theoretical screening can guide the synthesis of new functional molecules with desired switching capabilities. nih.gov

| State | Hypothetical Structure | Key Properties (Predicted) | Stimulus for Change |

|---|---|---|---|

| State A ("On") | Planar this compound derivative | Colored (strong absorption in visible region), Fluorescent, Planar | Change in pH, Irradiation with light, or Redox potential |

| State B ("Off") | Non-planar spirocyclic isomer | Colorless (absorption in UV region), Non-fluorescent, Non-planar |

Derivatives and Functionalized Benzothiopyran 1 Ium Systems

Synthesis of Substituted 2H-1-Benzothiopyran-1-ium Cations

Substituted this compound cations, also known as thiochromenium salts, are typically synthesized from their corresponding thiochromene or thiochroman (B1618051) precursors. One common method involves the dehydrogenation of 2H-thiochromenes. For instance, the reaction of 2H-thiochromenes with reagents like trityl perchlorate (B79767) can effectively generate the aromatic thiochromenylium cation.

Another important route to these cations starts from thiochroman-4-ones. These can be converted to the corresponding thiochroman-4-ols, which upon treatment with a strong acid, undergo dehydration to form the stable this compound salt. The choice of the starting material and the substitution pattern on the aromatic ring allows for the synthesis of a variety of substituted cations.

A study on the biotransformation of thiochroman-4-ol (B1596091) and its 6-chloro derivative using marine-derived fungi yielded various thiochroman derivatives, which could serve as precursors for the corresponding ium salts. nih.gov The synthesis of thiochroman-4-one (B147511) derivatives has been achieved through methods like the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. nih.gov These thiochroman-4-ones are valuable intermediates that can be further modified to introduce substituents before the formation of the ium cation. nih.gov

The table below summarizes some synthetic approaches to substituted thiochroman-4-ones, which are key precursors to this compound cations.

| Starting Material | Reagent(s) | Product | Reference |

| Thiophenol and α,β-unsaturated carboxylic acids | Methanesulfonic acid | Thiochroman-4-one | nih.gov |

| 3-(Phenylthio)propanoic acids | Strong acid (e.g., H2SO4) | Thiochroman-4-one | nih.gov |

| Thiophenol and β-halopropionic acids | - | 3-(Phenylthio)propanoic acid | nih.gov |

Formation of Fused Heterocyclic Systems Utilizing Benzothiopyran-1-ium Intermediates

The electrophilic nature of the this compound cation makes it a valuable intermediate for the construction of fused heterocyclic systems. These reactions often proceed through the in situ generation of the cation from a suitable precursor, typically a thiochroman-4-one.

For example, thiochroman-4-one can be used as a starting material to synthesize fused pyridine (B92270) and pyrimidine (B1678525) derivatives. researchgate.net The reaction of thiochroman-4-one with 3-oxo-2-arylhydrazonopropanals in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of thiochromeno[4,3-b]pyridine derivatives. researchgate.netnih.gov The proposed mechanism involves an initial condensation, followed by cyclization where the thiochroman-4-one acts as a nucleophile in its enol form, which can be considered in equilibrium with the benzothiopyran-1-ium cation under acidic conditions. researchgate.netnih.gov

Similarly, the condensation of thiochroman-3,4-diones with o-phenylenediamine (B120857) results in the formation of 6H-thiochromeno[3,4-b]quinoxalines. researchgate.net Thiochroman-4-ones also react with various reagents to yield fused pyrazoles, imidazoles, and thiazoles. researchgate.net

Cycloaddition reactions represent another powerful strategy for constructing fused systems. While direct cycloaddition reactions with the this compound cation are less common, the precursor 2H-thiochromenes can undergo [2+2] cycloaddition with triazolinediones. This suggests the potential for the ium cation to participate in formal cycloaddition pathways. nih.gov

The following table presents examples of fused heterocyclic systems synthesized from thiochroman-4-one.

| Reactant 1 | Reactant 2 | Product | Reference |

| Thiochroman-4-one | 3-Oxo-2-arylhydrazonopropanals, NH4OAc | Thiochromeno[4,3-b]pyridine derivatives | researchgate.netnih.gov |

| Thiochroman-3,4-dione | o-Phenylenediamine | 6H-Thiochromeno[3,4-b]quinoxaline | researchgate.net |

Spirobenzothiopyran Architectures (Spiro[2H-researchgate.net-benzothiopyran-2,2'-indolines])

Spirocyclic compounds containing a benzothiopyran moiety are of significant interest due to their unique three-dimensional structures. A notable example is the synthesis of spiro thiochromene–oxindole (B195798) derivatives, which are structurally very similar to the target spiro[2H- researchgate.net-benzothiopyran-2,2'-indolines], with the oxindole being a 2-indolinone. nih.gov

A one-pot, three-component reaction between substituted isatins (the precursor to the indoline (B122111) part), 1,3-dicarbonyl compounds, and 2-naphthalene thiol, using taurine (B1682933) as a bio-organic catalyst in water, has been developed to synthesize these spiro compounds. nih.gov This reaction proceeds via a Knoevenagel–Thia-Michael cascade, leading to the formation of the spiro thiochromene–oxindole scaffold with high yields. nih.gov

The general scheme for the synthesis of these spiro compounds is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Substituted Isatin | 1,3-Dicarbonyl compound | 2-Naphthalene thiol | Taurine | Spiro thiochromene–oxindole derivative | nih.gov |

This methodology highlights a green and efficient approach to complex spiroheterocycles. nih.gov The development of such synthetic strategies opens avenues for creating diverse libraries of spiro compounds for various applications. While this example uses 2-naphthalene thiol, the principle could be extended to other thiols to generate a wider range of spirobenzothiopyran architectures.

Advanced Functionalization Strategies and Methods for Introducing Substituents

The functionalization of the this compound system can be achieved either by modifying a precursor molecule before the formation of the ium cation or by direct reaction on the pre-formed cation. The inherent reactivity of the sulfur atom and the aromatic ring system allows for a variety of transformations.

The presence of the positive charge on the sulfur atom in the this compound cation makes the adjacent carbon atoms susceptible to nucleophilic attack. This reactivity can be exploited to introduce a range of functional groups. While direct studies on the functionalization of this compound are limited, the reactivity of analogous sulfur-containing cations, such as thianthrenium salts, provides valuable insights. Thianthrenium salts have been shown to undergo nucleophilic functionalization under basic conditions, allowing for the formation of new carbon-sulfur and carbon-nitrogen bonds. beilstein-journals.org

Functionalization of the precursor, thiochroman-4-one, is a well-established strategy. The carbonyl group and the adjacent methylene (B1212753) group are key sites for introducing substituents. For example, thiochroman-4-ones can undergo reactions with various electrophiles and nucleophiles. researchgate.net The synthesis of thiochroman-4-one derivatives with substituents on the aromatic ring can be achieved by starting with appropriately substituted thiophenols. nih.gov

The following table summarizes some functionalization reactions of thiochroman-4-one.

| Reactant | Reagent(s) | Product Type | Reference |

| Thiochroman-4-one | Aromatic aldehydes | 3-Arylidene-thiochroman-4-ones | researchgate.net |

| Thiochroman-4-one | Diethyl oxalate | Ethyl 2-oxo-2-(4-oxo-thiochroman-3-yl)acetate | researchgate.net |

| Thiochroman-4-one | Vilsmeier-Haack reagent | 4-Chloro-2H-thiochromene-3-carbaldehyde | researchgate.net |

These functionalized precursors can then be converted into the corresponding substituted this compound cations, providing access to a wide range of derivatives.

Benzothiopyrano[3,4-c]chromene Derivatives

The synthesis of fused heterocyclic systems containing both a benzothiopyran and a chromene ring results in complex structures with potential for unique chemical and biological properties. The specific isomer, benzothiopyrano[3,4-c]chromene, presents a significant synthetic challenge.

While a direct synthesis for the benzothiopyrano[3,4-c]chromene core was not found in the surveyed literature, the synthesis of the analogous tetrahydrochromeno[3,4-b]chromene-diones has been reported. biolmolchem.com This one-pot synthesis involves the reaction of aromatic aldehydes, 1,3-cyclohexadiones, and hydroxycoumarins using a magnetic catalyst. biolmolchem.com This methodology, which involves the fusion of a chromene and a pyran ring, could potentially be adapted for the synthesis of the desired benzothiopyrano[3,4-c]chromene system by using appropriate sulfur-containing precursors.

The synthesis of other related fused systems, such as thiopyrano[3,4-b] nih.govbenzothiophen-3-thione, has also been achieved, indicating that the formation of the thiopyran ring in a fused system is feasible. The development of synthetic routes to benzothiopyrano[3,4-c]chromene would be a valuable addition to the field of heterocyclic chemistry, potentially leading to novel compounds with interesting properties.

The table below shows a synthetic route to a related fused chromene system.

| Reactants | Catalyst | Product | Reference |

| Aromatic aldehydes, 1,3-cyclohexadiones, hydroxycoumarins | NiFe2O4/Cu(OH)2 | Tetrahydrochromeno[3,4-b]chromene-dione derivatives | biolmolchem.com |

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Synthons

The inherent reactivity of the 2H-1-Benzothiopyran-1-ium scaffold makes it a powerful tool for synthetic chemists. Its cationic nature and the presence of a sulfur heteroatom facilitate a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

Precursors for More Complex Sulfur Heterocycles

The this compound cation is a key precursor in the synthesis of a range of more intricate sulfur-containing heterocyclic systems. The general chemical behavior of 1-benzothiopyrylium salts, which are closely related to the this compound cation, involves susceptibility to nucleophilic attack, particularly at the 2- and 4-positions. thieme-connect.de This reactivity allows for the introduction of various functional groups and the construction of new ring systems.

One of the significant applications of this scaffold is in the synthesis of other sulfur heterocycles through ring transformation reactions. Although direct ring transformations of this compound itself are not extensively documented in readily available literature, the analogous reactivity of related thiopyrylium (B1249539) salts suggests its potential in this area. For instance, the formation of a dihydrobenzo[c]thiophenium ion intermediate has been proposed in the synthesis of 1,3-dihydrobenzo[c]thiophenes, highlighting the role of such cationic sulfur species in generating diverse heterocyclic frameworks.

Building Blocks in Organic Transformations and Ring Systems

As a versatile building block, the this compound cation offers a reactive platform for various organic transformations. The electrophilic nature of the cation makes it susceptible to attack by a wide range of nucleophiles. This reactivity can be harnessed to introduce new substituents and build complex molecular frameworks.

Alkyl groups located at the 2- or 4-positions of the 1-benzothiopyrylium ring system are known to be acidic due to the electron-deficient nature of the ring. thieme-connect.de This property enables their participation in condensation reactions, providing a pathway for the elaboration of the molecular structure. While specific examples detailing the use of this compound as a direct synthon are not widespread, the established reactivity patterns of the parent benzothiopyrylium system underscore its potential as a valuable building block in organic synthesis. The development of methods utilizing such synthons is crucial for the efficient construction of novel organic molecules with desired properties.

Synthesis of Isothiochromenes and 1,3-Dihydrobenzo[c]thiophenes

The this compound scaffold serves as a conceptual and, in some cases, a direct precursor for the synthesis of isothiochromenes (1H-2-benzothiopyrans) and 1,3-dihydrobenzo[c]thiophenes. The formation of a dihydrobenzo[c]thiophenium ion intermediate, a saturated analogue of the this compound cation, has been implicated in synthetic routes leading to 1,3-dihydrobenzo[c]thiophene (B1295318) derivatives. This highlights the importance of the underlying cationic sulfur heterocycle in directing the course of these reactions.

While direct conversion of a pre-formed this compound salt to these specific heterocycles is not a commonly reported method, the structural relationship and the involvement of related cationic intermediates underscore the foundational role of the benzothiopyranium system in accessing these important classes of sulfur-containing compounds.

Advanced Materials Applications

The unique electronic and photophysical properties of the this compound core make it an intriguing candidate for applications in materials science, particularly in the development of photosensitizers and nonlinear optical materials.

Photosensitizers for Photochemical Processes

While direct experimental evidence for the use of this compound as a photosensitizer in photochemical processes such as photodynamic therapy (PDT) is not yet prominent in the scientific literature, the structural features of related benzothiopyran and thiopyrylium derivatives suggest potential in this area. Photosensitizers for PDT are molecules that, upon light absorption, can generate reactive oxygen species to induce cell death. researchgate.net

Extended thio- and selenorhodamines, which share the core heterocyclic sulfur structure, have been investigated as potential photosensitizers for photodynamic therapy, with some exhibiting absorption maxima in the near-infrared region and the ability to generate singlet oxygen. researchgate.net The development of novel photosensitizers often involves the strategic design of molecules with strong absorption in the therapeutic window and efficient intersystem crossing to a triplet state. Although specific data for this compound is lacking, the broader class of thiopyrylium and related dyes, known for their diverse photophysical properties, represents a promising area for the exploration of new photosensitizers. rsc.org

Materials for Optical Device Technology (e.g., Nonlinear Optical Materials)

The field of nonlinear optics (NLO) deals with the interaction of intense light with materials to produce new optical effects, with applications in optical switching, data storage, and frequency conversion. northwestern.edu Organic materials with extended π-conjugated systems are of particular interest for their potentially large NLO responses. nih.gov

Q & A

Q. What are the recommended synthetic pathways for 2H-1-Benzothiopyran-1-ium, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization reactions of thiochroman precursors or functionalization of benzothiopyran scaffolds. Key parameters include solvent choice (e.g., dichloromethane for low polarity), temperature control (40–60°C to avoid side reactions), and catalysts like Lewis acids (e.g., AlCl₃) for electrophilic substitutions . Optimization requires systematic variation of molar ratios (e.g., 1:1.2 for reagent:substrate) and monitoring via TLC or HPLC . For reproducibility, document all deviations in supporting information, as per journal guidelines .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Based on GHS classifications, this compound may cause acute toxicity (oral, Category 4) and severe eye irritation (Category 2A). Use nitrile gloves, fume hoods, and sealed containers to avoid dust formation . Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent oxidation. Stability tests under varying pH (4–9) and UV exposure are recommended to assess degradation .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients to achieve >98% purity, as validated in recent studies .

- 1H NMR : Confirm structural integrity by matching peak splitting patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and integration ratios .

- Mass Spectrometry : High-resolution ESI-MS can resolve isotopic clusters and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.08) . Always cross-reference with NIST databases for spectral validation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound derivatives?

Methodological Answer: Discrepancies between experimental and theoretical spectra often arise from solvent effects or conformational dynamics. For example, DFT calculations (B3LYP/6-311+G(d,p)) may underestimate deshielding in aromatic protons due to neglected solvent interactions (e.g., DMSO). To resolve:

Re-run computations with explicit solvent models (e.g., PCM).

Compare experimental NMR with multiple computational methods (DFT, MP2).

Validate via 2D NMR (COSY, HSQC) to assign coupling constants and confirm stereoelectronic effects .

Q. What strategies are effective in designing catalytic systems for this compound functionalization?

Methodological Answer: Focus on ligand design and mechanistic studies:

- Ligand Screening : Test phosphine ligands (e.g., PPh₃, Xantphos) for Pd-catalyzed cross-couplings to optimize steric and electronic effects .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., π-allyl complexes).

- Computational Modeling : Apply QM/MM simulations to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) . Publish full catalytic cycles in supporting information to aid reproducibility .

Q. How can researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

Methodological Answer: In absence of standardized ecotoxicity

Use read-across models : Compare with structurally similar benzothiophenes, which show moderate aquatic toxicity (e.g., Daphnia magna LC₅₀ = 2.5 mg/L) .

Conduct microcosm experiments : Assess biodegradation in soil/water systems under OECD 301 guidelines.

Apply QSAR tools : Predict bioaccumulation factors (BCF) and persistence using EPI Suite™ . Highlight data gaps in publications to prioritize future studies .

Methodological Guidelines for Data Reporting

- Reproducibility : Document synthetic procedures with exact stoichiometry, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization) .

- Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame unresolved questions in discussion sections .

- Safety Compliance : Adhere to OSHA HCS standards for hazard communication in all experimental protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.